molecular formula C15H13N3O5S B8632337 N,N-Dimethyl-4-(2-cyano-4-nitrophenoxy)benzenesulfonamide

N,N-Dimethyl-4-(2-cyano-4-nitrophenoxy)benzenesulfonamide

Cat. No.: B8632337
M. Wt: 347.3 g/mol
InChI Key: FIIZAYNZVYMPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(2-cyano-4-nitrophenoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13N3O5S and its molecular weight is 347.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

4-(2-cyano-4-nitrophenoxy)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H13N3O5S/c1-17(2)24(21,22)14-6-4-13(5-7-14)23-15-8-3-12(18(19)20)9-11(15)10-16/h3-9H,1-2H3

InChI Key

FIIZAYNZVYMPMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.37 g (0.0317 moles) of N,N-dimethyl-4-hydroxybenzenesulfonamide in 150 ml of DMSO was added 1.27 g (0.0317 moles) of NaOH. The mixture was heated to 60° C. and 5.26 g (0.288 moles) of 2-chloro-5-nitrobenzonitrile added and the mixture heated at 75° C. for 21/2 hrs. The reaction mixture was cooled and poured into a solution of 400 ml of 2 N aqueous NaOH and 300 ml of water. The product was collected by filtration, washed well with water and dried to obtain 8.8 g of product (88% yield). Recrystallization from a mixture of ethanol and dimethylformamide afforded purified N,N-dimethyl-4-(2-cyano-4-nitrophenoxy)benzenesulfonamide, mp 221.5°-223° C.
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.